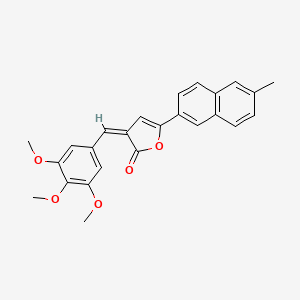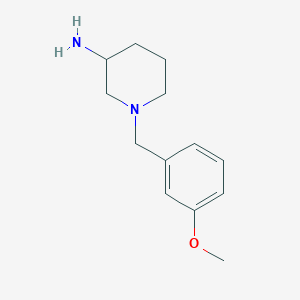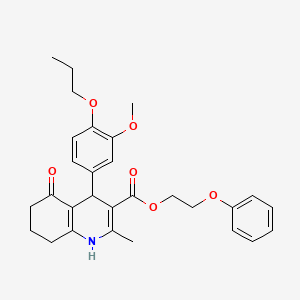
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a unique musky odor that is similar to natural musk, which makes it a popular ingredient in perfumes and colognes. However, musk ketone has also been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a protective effect on dopaminergic neurons, which are involved in the development of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is that it has a strong 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanoney odor that can interfere with experimental results if not properly controlled.
Direcciones Futuras
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone derivatives that have improved therapeutic properties. Another area of interest is the investigation of the potential use of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone and its effects on various signaling pathways in the body.
Métodos De Síntesis
Musk ketone can be synthesized through a multi-step process that involves the reaction of 2,4-dimethyl-3-cyclohexen-1-one with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to form the final compound.
Aplicaciones Científicas De Investigación
Musk ketone has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-15-5-6-18-13-19(8-7-17(18)9-15)21-14-20(25(26)30-21)10-16-11-22(27-2)24(29-4)23(12-16)28-3/h5-14H,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHSELHBJUJMW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4961524.png)
![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4961536.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4961546.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)

![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)